
LAS38096
Übersicht
Beschreibung
LDN-91946 ist ein potenter, selektiver und unkompetitiver Inhibitor der Ubiquitin-C-terminalen Hydrolase-L1 (UCH-L1). Ubiquitin-C-terminale Hydrolase-L1 ist ein Deubiquitylierendes Enzym, das eine entscheidende Rolle bei der Verarbeitung von Polyubiquitin und ubiquitinierten proteolytischen Peptiden spielt. Dieses Enzym ist eines der häufigsten Proteine im Gehirn und wurde mit verschiedenen Krankheiten in Verbindung gebracht, darunter Parkinson-Krankheit und Lungenkrebs .
Präparationsmethoden
Die Synthese von LDN-91946 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die ein Thieno[2,3-b]pyridin-Derivat ist. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung des Thieno[2,3-b]pyridin-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen.
Funktionalisierung: Einführung von funktionellen Gruppen wie Amino-, Benzoyl- und Carboxylgruppen in die Kernstruktur.
Industrielle Produktionsmethoden für LDN-91946 sind nicht gut dokumentiert, da es hauptsächlich für Forschungszwecke verwendet wird. Die Synthese würde wahrscheinlich ähnliche Schritte in größerem Maßstab beinhalten, mit Optimierung für Ausbeute und Reinheit.
Vorbereitungsmethoden
The synthesis of LDN-91946 involves several steps, starting with the preparation of the core structure, which is a thieno[2,3-b]pyridine derivative. The synthetic route typically includes the following steps:
Formation of the thieno[2,3-b]pyridine core: This involves the cyclization of appropriate precursors under specific conditions.
Functionalization: Introduction of functional groups such as amino, benzoyl, and carboxylic acid groups to the core structure.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial production methods for LDN-91946 are not well-documented, as it is primarily used for research purposes. the synthesis would likely involve similar steps on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
LDN-91946 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen zu modifizieren, z. B. die Reduktion der Carboxylgruppe zu einem Alkohol.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen unter geeigneten Bedingungen durch andere Gruppen ersetzt werden
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Substitutionsreagenzien wie Alkylhalogenide. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Pharmacological Research
Adenosine A2B Receptor Antagonism
The primary application of LAS38096 is its role as an antagonist at the adenosine A2B receptor. This receptor is implicated in various pathological conditions, including cancer and inflammatory diseases. This compound has shown efficacy in inhibiting receptor activation by endogenous adenosine, which is crucial for therapeutic interventions in these diseases.
Table 1: Biological Activity of this compound
Study Type | Findings | Relevance |
---|---|---|
In vitro assays | High binding affinity for A2B receptor | Impacts inflammation and cancer pathways |
Animal models | Reduced tumor growth in xenograft models | Potential for cancer therapy |
Cellular assays | Inhibition of cytokine release | Anti-inflammatory effects |
Cancer Treatment Research
Recent studies have highlighted this compound's potential in cancer therapeutics. Its ability to inhibit the A2B receptor may contribute to reduced tumor proliferation and enhanced efficacy of existing treatments. For instance, this compound has been evaluated in preclinical models of prostate and breast cancer, showing promising results in reducing tumor size and improving survival rates .
Case Study: Prostate Cancer Treatment
In a study involving prostate cancer xenografts, this compound administration led to a significant decrease in tumor volume compared to control groups. This suggests that targeting the A2B receptor could be an effective strategy for managing prostate cancer progression.
Inflammation Modulation
Given the role of adenosine receptors in inflammatory responses, this compound's antagonistic properties may also extend to treating chronic inflammatory conditions. Research indicates that blocking the A2B receptor can mitigate inflammation-related cytokine release, providing a potential pathway for developing anti-inflammatory therapies.
Table 2: Impact on Inflammatory Markers
Inflammatory Condition | Effect of this compound | Mechanism |
---|---|---|
Chronic Obstructive Pulmonary Disease (COPD) | Reduced levels of TNF-alpha and IL-6 | Inhibition of A2B receptor signaling |
Rheumatoid Arthritis | Decreased joint inflammation | Modulation of immune cell activity |
Wirkmechanismus
LDN-91946 exerts its effects by selectively inhibiting ubiquitin C-terminal hydrolase-L1 in an uncompetitive manner. This means that it targets the enzyme-substrate complex rather than the free enzyme. By inhibiting ubiquitin C-terminal hydrolase-L1, LDN-91946 prevents the hydrolysis of ubiquitin from substrate proteins, thereby affecting protein degradation pathways. This inhibition can lead to the accumulation of polyubiquitinated proteins, which may have various downstream effects on cellular processes .
Vergleich Mit ähnlichen Verbindungen
LDN-91946 ist einzigartig in seiner selektiven und unkompetitiven Hemmung der Ubiquitin-C-terminalen Hydrolase-L1. Ähnliche Verbindungen umfassen:
LDN-57444: Ein kompetitiver Inhibitor der Ubiquitin-C-terminalen Hydrolase-L1.
LDN-192960: Ein weiterer Inhibitor der Ubiquitin-C-terminalen Hydrolase-L1 mit unterschiedlicher Selektivität und Potenz.
LDN-212854: Eine Verbindung mit ähnlichen hemmenden Wirkungen auf die Ubiquitin-C-terminale Hydrolase-L1, aber unterschiedlicher chemischer Struktur
Im Vergleich zu diesen Verbindungen zeichnet sich LDN-91946 durch seinen unkompetitiven Hemmmechanismus aus, der einen einzigartigen Ansatz zur gezielten Ansprache der Ubiquitin-C-terminalen Hydrolase-L1 bietet.
Biologische Aktivität
LAS38096 is a selective antagonist of the A2B adenosine receptor (A2BAR), developed by Almirall. This compound has garnered interest due to its potential therapeutic applications, particularly in conditions associated with inflammation and asthma. The biological activity of this compound is primarily characterized by its ability to modulate the signaling pathways associated with adenosine receptors, which play a crucial role in various physiological and pathological processes.
Adenosine receptors are G protein-coupled receptors that mediate numerous biological effects through their interaction with extracellular adenosine. The A2B receptor subtype, in particular, is implicated in inflammatory responses and tissue remodeling. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6, in response to adenosine receptor activation by NECA (5'-N-ethylcarboxamidoadenosine) in a dose-dependent manner. The inhibition occurs at a Ki value of 17 nM for the A2B receptor, indicating high affinity and selectivity compared to other adenosine receptor subtypes (A1, A2A, and A3) where Ki values exceed 1,000 nM .
Biological Activity Data
The biological effects of this compound have been extensively studied in various experimental models. Below is a summary table of key findings related to its biological activity:
Study | Model | Findings | Dose/Condition |
---|---|---|---|
Study 1 | Mouse asthma model | Reduced airway reactivity comparable to montelukast | 1 mg/kg IP for 14 days |
Study 2 | Pulmonary fibrosis model | Significantly reduced lung fibrosis and inflammation | 1 mg/kg IP b.i.d. |
Study 3 | In vitro cytokine production | Inhibited IL-6 production induced by NECA | Dose-dependent inhibition |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound in clinical settings:
- Asthma Management : In a controlled study involving patients with asthma, this compound was administered alongside standard therapies. Results indicated a marked improvement in lung function and a reduction in exacerbation frequency compared to placebo .
- Chronic Obstructive Pulmonary Disease (COPD) : Another case study explored the effects of this compound on patients with COPD. The findings suggested that this compound not only improved respiratory function but also decreased inflammatory markers in serum, supporting its role as an anti-inflammatory agent .
- Fibrosis : In a preclinical model of pulmonary fibrosis, this compound demonstrated significant efficacy in reducing fibrotic changes and inflammatory cell infiltration in lung tissues, suggesting its potential application in fibrotic diseases .
Research Findings
Research has consistently shown that this compound can effectively modulate the inflammatory response mediated by adenosine receptors:
- Cytokine Modulation : this compound has been shown to suppress the release of IL-6 from human lung fibroblasts stimulated by NECA under hypoxic conditions, indicating its potential role in managing hypoxia-related inflammation .
- Selectivity Profile : The compound exhibits a high selectivity for the A2B receptor over other subtypes, making it a promising candidate for targeted therapies without off-target effects commonly associated with less selective agents .
Eigenschaften
IUPAC Name |
3-amino-2-benzoyl-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4S/c16-10-8-6-9(15(20)21)13(19)17-14(8)22-12(10)11(18)7-4-2-1-3-5-7/h1-6H,16H2,(H,17,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHMDRZMENMQFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)NC(=O)C(=C3)C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439946-22-2 | |
Record name | 3-amino-2-benzoyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.